

Spectroscopic Characterization of 1-(4-Bromophenyl)pyrrolidin-2-one: A Technical Guide

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Compound of Interest

Compound Name: **1-(4-Bromophenyl)pyrrolidin-2-one**

Cat. No.: **B2371284**

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Introduction

1-(4-Bromophenyl)pyrrolidin-2-one, with the CAS Number 7661-32-7, is a significant synthetic intermediate in the field of organic chemistry and drug discovery.^[1] Its molecular structure, featuring a bromophenyl group attached to a pyrrolidinone ring, makes it a versatile building block for the synthesis of a wide range of more complex molecules, including potential central nervous system agents and anti-inflammatory compounds.^[1] The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of elaborate aromatic systems.^[1] A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and quality control in synthetic applications.

This technical guide provides a detailed overview of the expected spectroscopic data for **1-(4-Bromophenyl)pyrrolidin-2-one**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not readily available in public databases, this guide presents a comprehensive analysis based on established spectroscopic principles and data from analogous compounds.

Molecular Structure and Properties:

Property	Value	Source
CAS Number	7661-32-7	[2]
Molecular Formula	C ₁₀ H ₁₀ BrNO	[2]
Molecular Weight	240.10 g/mol	[1] [2]
IUPAC Name	1-(4-bromophenyl)pyrrolidin-2-one	[2]

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// Bonds
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C1 -- C2;
C2 -- C3;
C3 -- C4;
```

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C4 -- N1;
N1 -- C Aryl_1;
C Aryl_1 -- C Aryl_2;
C Aryl_2 -- C Aryl_3;
C Aryl_3 -- C Aryl_4;
C Aryl_4 -- C Aryl_5;
C Aryl_5 -- C Aryl_6;
C Aryl_6 -- C Aryl_1;
C Aryl_4 -- Br;
}
```

Caption: Molecular Structure of **1-(4-Bromophenyl)pyrrolidin-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following sections detail the predicted ^1H and ^{13}C NMR spectra of **1-(4-Bromophenyl)pyrrolidin-2-one**.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and the pyrrolidinone ring protons.

Predicted ^1H NMR Data (500 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.55	d ($J \approx 8.5$ Hz)	2H	H-2', H-6' (Aromatic)
~7.45	d ($J \approx 8.5$ Hz)	2H	H-3', H-5' (Aromatic)
~3.85	t ($J \approx 7.0$ Hz)	2H	H-5 (Pyrrolidinone)
~2.60	t ($J \approx 8.0$ Hz)	2H	H-3 (Pyrrolidinone)
~2.15	p ($J \approx 7.5$ Hz)	2H	H-4 (Pyrrolidinone)

Interpretation:

- Aromatic Region (7.40-7.60 ppm): The para-substituted bromophenyl group will give rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the bromine atom (H-3' and H-5') are expected to be slightly upfield compared to the protons ortho to the nitrogen-substituted carbon (H-2' and H-6') due to the electron-withdrawing nature of the bromine. Aromatic proton signals typically appear in the range of 6.5-8.0 ppm.[3]
- Pyrrolidinone Ring:
 - The methylene protons adjacent to the nitrogen atom (H-5) are expected to be the most downfield of the aliphatic protons due to the deshielding effect of the nitrogen.
 - The methylene protons adjacent to the carbonyl group (H-3) will also be deshielded.
 - The methylene protons at the 4-position (H-4) are expected to be the most upfield of the pyrrolidinone protons and will appear as a pentet (or quintet) due to coupling with both neighboring methylene groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~175.0	C=O (Carbonyl)
~138.0	C-1' (Aromatic)
~132.0	C-3', C-5' (Aromatic)
~121.0	C-2', C-6' (Aromatic)
~119.0	C-4' (Aromatic, C-Br)
~49.0	C-5 (Pyrrolidinone)
~31.0	C-3 (Pyrrolidinone)
~18.0	C-4 (Pyrrolidinone)

Interpretation:

- **Carbonyl Carbon:** The amide carbonyl carbon is expected to resonate at a characteristic downfield chemical shift, typically in the range of 170-180 ppm.
- **Aromatic Carbons:** Four distinct signals are expected for the aromatic carbons due to the para-substitution pattern. The carbon attached to the bromine atom (C-4') will be shielded relative to the other substituted aromatic carbon (C-1'). Aromatic carbons generally resonate between 110-150 ppm.[3]
- **Pyrrolidinone Carbons:** The chemical shifts of the pyrrolidinone carbons are influenced by their proximity to the nitrogen and carbonyl groups. The carbon adjacent to the nitrogen (C-5) will be the most downfield of the aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-(4-Bromophenyl)pyrrolidin-2-one** is expected to show characteristic absorption bands for the amide and aromatic functionalities.

Predicted IR Absorption Bands (KBr Pellet):

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch
~1680	Strong	C=O Stretch (Amide I)
~1600, ~1480	Medium-Strong	Aromatic C=C Stretch
~1350	Medium	C-N Stretch
~1070	Strong	C-Br Stretch
~820	Strong	p-Disubstituted Benzene C-H Bend

Interpretation:

- **C=O Stretch:** A strong absorption band around 1680 cm^{-1} is characteristic of the carbonyl group in a five-membered lactam (a cyclic amide). Conjugation with the aromatic ring can slightly lower this frequency.
- **Aromatic C-H and C=C Stretches:** The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm^{-1} and C=C stretching vibrations in the $1600\text{-}1450\text{ cm}^{-1}$ region.[4]
- **Aliphatic C-H Stretches:** The methylene groups of the pyrrolidinone ring will show C-H stretching absorptions in the $2950\text{-}2850\text{ cm}^{-1}$ range.
- **C-N Stretch:** The stretching vibration of the C-N bond in the lactam is expected to appear in the $1400\text{-}1300\text{ cm}^{-1}$ region.
- **C-Br Stretch:** A strong absorption band in the fingerprint region, typically around 1070 cm^{-1} , can be attributed to the C-Br stretching vibration.
- **Out-of-Plane Bending:** A strong band around 820 cm^{-1} is indicative of the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring.

Mass Spectrometry (MS)

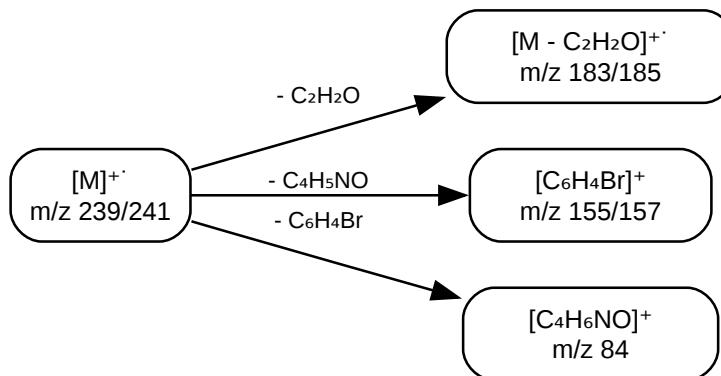
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **1-(4-Bromophenyl)pyrrolidin-2-one** is expected to show a prominent molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrum Data (EI):

m/z	Relative Intensity	Assignment
241/239	High	$[\text{M}]^+$ (Molecular Ion)
185/183	Moderate	$[\text{M} - \text{C}_2\text{H}_2\text{O}]^+$
157/155	Moderate	$[\text{M} - \text{C}_4\text{H}_5\text{NO}]^+$
84	High	$[\text{C}_4\text{H}_6\text{NO}]^+$
76	Moderate	$[\text{C}_6\text{H}_4]^+$

Interpretation:

- **Molecular Ion:** The molecular ion peak is expected at m/z 239 and 241 with a characteristic ~1:1 intensity ratio, which is indicative of the presence of one bromine atom (isotopes ^{79}Br and ^{81}Br).
- **Key Fragmentation Pathways:**
 - **Loss of ketene ($\text{C}_2\text{H}_2\text{O}$):** A common fragmentation pathway for N-acyl compounds is the loss of ketene, leading to ions at m/z 183 and 185.
 - **Cleavage of the pyrrolidinone ring:** Cleavage of the N-C(aryl) bond can lead to the formation of the bromophenyl radical and the $[\text{C}_4\text{H}_6\text{NO}]^+$ ion at m/z 84. Conversely, cleavage can also result in the formation of the bromophenyl cation $[\text{C}_6\text{H}_4\text{Br}]^+$ at m/z 155 and 157.
 - **Loss of the entire pyrrolidinone moiety:** Fragmentation can lead to the loss of the entire pyrrolidinone ring, resulting in the bromobenzene radical cation at m/z 155 and 157.

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Caption: Predicted key fragmentation pathways for **1-(4-Bromophenyl)pyrrolidin-2-one** in EI-MS.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1-(4-Bromophenyl)pyrrolidin-2-one** in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra on a 400 or 500 MHz NMR spectrometer.
 - For ^1H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - For ^{13}C NMR, a proton-decoupled sequence is typically used with a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

IR Spectroscopy

- Sample Preparation (KBr Pellet):
 - Grind a small amount (~1-2 mg) of **1-(4-Bromophenyl)pyrrolidin-2-one** with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
 - Press the powder into a transparent pellet using a hydraulic press.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} , by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of **1-(4-Bromophenyl)pyrrolidin-2-one** in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Data Acquisition (Electron Ionization - EI):
 - Use a standard electron energy of 70 eV for ionization.

- Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Conclusion

This technical guide provides a detailed prediction and interpretation of the ^1H NMR, ^{13}C NMR, IR, and MS spectra of **1-(4-Bromophenyl)pyrrolidin-2-one**. While based on established principles and data from analogous structures, these predictions offer a robust framework for researchers to identify and characterize this important synthetic intermediate. The provided experimental protocols serve as a practical guide for obtaining empirical data, which remains the gold standard for structural elucidation.

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